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1H-Naphth[2,3-d]imidazole, 1-methyl-

Cat. No.: B3350795
CAS No.: 30489-65-7
M. Wt: 182.22 g/mol
InChI Key: RNNYMJUARRGCPD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Naphthimidazole Chemistry

The chemistry of naphthimidazoles is an extension of the broader, well-established field of benzimidazole (B57391) chemistry. The fundamental approach to constructing the naphth[2,3-d]imidazole core involves the condensation of 2,3-diaminonaphthalene (B165487) with a suitable one-carbon synthon. Historically, methods for creating such fused imidazoles have relied on straightforward cyclization reactions.

A common and direct method for synthesizing the parent 1H-naphtho[2,3-d]imidazole-4,9-dione involves the reaction of 2,3-diamino-1,4-naphthoquinone with formic acid at elevated temperatures, a process that facilitates the formation of the imidazole (B134444) ring in high yield. ccspublishing.org.cn Similarly, the synthesis of 2-aryl-substituted naphthimidazoles can be conveniently achieved by condensing 2,3-diaminonaphthalene with various substituted aldehydes. researchgate.netnih.gov The evolution of this chemistry has seen the development of more efficient and environmentally benign protocols. psu.edu For instance, an unexpected but effective synthesis of 2-methyl-1H-naphtho[2,3-d]imidazole was reported via a decarboxylation-governed mechanism involving the reaction of 2,3-diaminonaphthalene and diethyl malonate. iiserpune.ac.in These synthetic advancements have made a wide array of naphthimidazole derivatives accessible for further study and functionalization, including targeted N-alkylation to produce compounds like 1H-Naphth[2,3-d]imidazole, 1-methyl-.

Significance of the 1-Methylated Naphthimidazole Scaffold in Contemporary Heterocyclic Research

The introduction of a methyl group at the N-1 position of the naphthimidazole scaffold is a critical structural modification that significantly alters the compound's physicochemical and biological properties. N-methylation eliminates the possibility of hydrogen bonding at the N-1 position, which can drastically change a molecule's solubility, lipophilicity, and interactions with biological targets. mdpi.com

Furthermore, the alkylation of the imidazole nitrogen is a key step in tuning the electronic and, consequently, the functional properties of the scaffold. The regioselective N-alkylation of asymmetric heterocycles like imidazoles and indazoles is a well-studied challenge in synthetic chemistry. beilstein-journals.orgd-nb.inforsc.org Achieving selectivity for the N-1 position over the N-3 position is crucial for creating a specific, well-defined molecule. The choice of reagents and reaction conditions determines the outcome, with factors like steric hindrance and the electronic nature of substituents on the ring system playing a directing role. beilstein-journals.orgd-nb.info This control is vital because the precise placement of the methyl group governs the compound's utility as a building block for more complex molecules, as a ligand for metal catalysts, or as a pharmacophore in drug discovery.

Current Academic Research Landscape and Future Directions for 1H-Naphth[2,3-d]imidazole, 1-methyl-

The current research landscape for naphthimidazole derivatives is heavily focused on the corresponding dione (B5365651) analogues, specifically 1H-naphtho[2,3-d]imidazole-4,9-diones, as potent anticancer agents. ccspublishing.org.cnnih.govresearchgate.net Studies have explored how various substituents on the N-1 and C-2 positions affect cytotoxicity against human cancer cell lines. nih.govresearchgate.net For example, a series of 1-monosubstituted 1H-naphtho[2,3-d]imidazole-4,9-diones were synthesized and evaluated for their antitumor activity, demonstrating that modifications at the N-1 position are a viable strategy for developing new therapeutic leads. ccspublishing.org.cnresearchgate.net

While the dione derivatives have been extensively studied for their medicinal properties, research on the non-dione scaffold of 1H-Naphth[2,3-d]imidazole and its methylated form is an emerging area with different potential applications. Recent work on the analogous 2-methyl-1H-naphtho[2,3-d]imidazole has shown its potential as a sensor for pH and various hazardous metal ions, including As³⁺, Cr³⁺, Hg²⁺, Cd²⁺, and Pb²⁺. iiserpune.ac.in This suggests a promising future direction for 1-methylated versions in the field of environmental monitoring and analytical chemistry.

The future for 1H-Naphth[2,3-d]imidazole, 1-methyl- and related compounds is likely to be diverse. Drawing parallels from the broader fields of imidazole and benzimidazole chemistry, several key areas can be identified:

Materials Science: The inherent fluorescence and electronic properties of the naphthimidazole core, which can be tuned by N-methylation, make it a candidate for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic materials. arkat-usa.orgresearchgate.net

Catalysis: The imidazole moiety is a well-known ligand in coordination chemistry. The 1-methylated naphthimidazole could serve as a ligand for transition metal catalysts, with potential applications in a variety of organic transformations.

Medicinal Chemistry: Beyond the anticancer focus on the dione derivatives, the core scaffold could be explored for other biological activities. Imidazole-based compounds are known to possess a wide range of therapeutic properties, including antimicrobial and anti-inflammatory effects. d-nb.inforsc.orgresearchgate.net The specific scaffold of 1H-Naphth[2,3-d]imidazole, 1-methyl- could be a valuable starting point for designing new agents in these areas.

The continued development of efficient and selective synthetic methods will be crucial for unlocking the full potential of this versatile heterocyclic compound. psu.edu

Data Tables

Table 1: Computed Physicochemical Properties for the Parent Scaffold, 1H-Naphtho[2,3-d]imidazole-4,9-dione. Data sourced from PubChem (CID 225436) and computed by various models. nih.gov

PropertyValueSource (Computation Method)
Molecular FormulaC₁₁H₆N₂O₂PubChem 2.1
Molecular Weight198.18 g/mol PubChem 2.1
XLogP31.7XLogP3 3.0
Hydrogen Bond Donor Count1Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Cactvs 3.4.8.18
Rotatable Bond Count0Cactvs 3.4.8.18
Polar Surface Area62.8 ŲCactvs 3.4.8.18

Table 2: Summary of Research Findings for Selected Naphthimidazole Derivatives. This table highlights key research on related compounds, demonstrating the functional importance of the scaffold.

Compound DerivativeKey Research FindingApplication AreaReference
1-Monosubstituted 1H-Naphtho[2,3-d]imidazole-4,9-dionesSynthesized and evaluated as anticancer agents; activity depends on the N-1 substituent.Medicinal Chemistry ccspublishing.org.cnresearchgate.net
1-Ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dioneIdentified as a lead structure with cytotoxic activity against cancer cell lines.Medicinal Chemistry nih.gov
2-Methyl-1H-naphtho[2,3-d]imidazoleUnexpectedly synthesized; showed potential as a sensor for pH and heavy metal ions.Analytical Chemistry iiserpune.ac.in
Imidazole-based D-A fluorescent moleculesN-methylation induced a twisted molecular structure, leading to aggregation-induced emission (AIE).Materials Science arkat-usa.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2 B3350795 1H-Naphth[2,3-d]imidazole, 1-methyl- CAS No. 30489-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbenzo[f]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-14-8-13-11-6-9-4-2-3-5-10(9)7-12(11)14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNYMJUARRGCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC3=CC=CC=C3C=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439203
Record name 1H-Naphth[2,3-d]imidazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30489-65-7
Record name 1H-Naphth[2,3-d]imidazole, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1h Naphth 2,3 D Imidazole, 1 Methyl and Its Structural Analogues

Strategies for Constructing the Naphthimidazole Core

The foundational step in synthesizing the title compound is the creation of the 1H-Naphth[2,3-d]imidazole skeleton. Chemists have developed several reliable methods to achieve this, primarily revolving around the cyclization of a naphthalene-based diamine precursor.

The most prevalent and direct method for constructing the naphthimidazole core is the condensation reaction between 2,3-diaminonaphthalene (B165487) and a suitable one-carbon electrophile, such as an aldehyde or a carboxylic acid. ccspublishing.org.cnresearchgate.net This reaction, often referred to as the Phillips-Ladenburg synthesis, is a versatile and high-yielding approach.

The synthesis typically begins with the preparation of 2,3-diaminonaphthalene. One common route involves the reduction of 2-amino-3-nitronaphthalene, for instance, using hydrazine (B178648) hydrate. ccspublishing.org.cn Once the diamine is obtained, it is reacted with a carbonyl-containing compound. For example, refluxing 2,3-diaminonaphthalene with formic acid provides the parent 1H-naphtho[2,3-d]imidazole-4,9-dione in excellent yield. ccspublishing.org.cn Similarly, condensing the diamine with variously substituted aldehydes is a convenient method to produce a library of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives. researchgate.net An alternative approach involves the reaction of 2,3-diaminonaphthalene with diethyl malonate in an acidic medium, which, through an unexpected decarboxylation pathway, yields 2-methyl-1H-naphtho[2,3-d]imidazole. iiserpune.ac.in

The choice of the reacting partner for the diamine directly determines the substituent at the 2-position of the resulting naphthimidazole ring.

Table 1: Examples of Naphthimidazole Core Synthesis via Condensation

Starting Diamine Reagent Conditions Product Yield Reference
2,3-diaminonaphthalene Formic acid Reflux, 155 °C 1H-naphtho[2,3-d]imidazole-4,9-dione 97% ccspublishing.org.cn
2,3-diaminonaphthalene Substituted Aldehydes - 2-Aryl-1H-naphtho[2,3-d]imidazole - researchgate.net
2,3-diaminonaphthalene Diethyl malonate Acidic medium, reflux 2-methyl-1H-naphtho[2,3-d]imidazole 70% iiserpune.ac.in

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy in modern organic synthesis. nih.gov This approach is prized for its atom economy, reduction of waste, and ability to rapidly generate molecular complexity. youtube.com

While specific MCRs for 1H-Naphth[2,3-d]imidazole, 1-methyl- are not extensively detailed in the provided literature, the principles of MCRs are widely applied to the synthesis of other heterocyclic systems based on naphthalene (B1677914) precursors like 2-naphthol. nih.govresearchgate.net Conceptually, a one-pot reaction could be designed involving 2,3-diaminonaphthalene, an aldehyde, and a third component to build substituted naphthimidazoles. The power of MCRs lies in their ability to combine multiple functional groups, such as those present in carbonyl compounds, amines, and carboxylic acids, in a single, efficient step. youtube.com This strategy offers a promising avenue for the divergent synthesis of complex naphthimidazole libraries.

An alternative to the direct condensation of a diamine is the synthesis and subsequent cyclization of a more elaborate precursor. This strategy involves forming one of the key amide bonds of the final heterocycle before the ring-closing step. A modern example of such a strategy is the tandem reductive cyclization process. For instance, related benzimidazole (B57391) systems can be formed by the cyclization of precursors like 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes. nih.gov This type of reaction involves an initial reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.

Applying this logic to the naphthimidazole system, one could envision a pathway where N-(2-nitronaphthyl)acetamide is first reduced to N-(2-aminonaphthyl)acetamide, which would then undergo an acid-catalyzed intramolecular cyclization and dehydration to form the 2-methyl-1H-naphth[2,3-d]imidazole ring. This stepwise approach allows for greater control over the substitution pattern and can be essential when direct condensation methods are not feasible.

Regioselective N-Methylation Techniques for Naphthimidazole Systems

Once the naphthimidazole core is established, the introduction of the methyl group onto one of the imidazole (B134444) nitrogens is the next critical step. The naphthimidazole system presents two potential sites for alkylation (N-1 and N-3), making regioselectivity a significant challenge. The desired product is the 1-methyl isomer, which is often the more sterically hindered and thermodynamically less stable product. nih.gov

Direct methylation of the NH-naphthimidazole involves treating the heterocycle with a methylating agent, such as methyl iodide, often in the presence of a base. chemicalbook.com However, this reaction can lead to a mixture of N-1 and N-3 methylated regioisomers. The ratio of these products is highly dependent on reaction conditions, including the choice of base, solvent, and the electronic and steric nature of substituents on the naphthimidazole ring. nih.govbeilstein-journals.org

For related (benz)imidazole systems, specific protocols have been developed to achieve high regioselectivity. An efficient method for N-methylation that favors the more sterically hindered isomer has been reported, highlighting that mild reaction conditions can be crucial for controlling the reaction's outcome. nih.govamazonaws.com The challenge lies in the fact that the N-1 and N-2 (equivalent to N-3 in naphthimidazole) positions in related scaffolds like indazole have different reactivities, with the 1H-tautomer generally being more stable. beilstein-journals.org Achieving selective methylation at the more hindered nitrogen often requires carefully optimized conditions that override the inherent thermodynamic preference. For example, using sodium hydride as a base in tetrahydrofuran (B95107) has shown excellent N-1 regioselectivity for the alkylation of certain substituted indazoles. beilstein-journals.org

Table 2: Factors Influencing Regioselective N-Methylation in Imidazole Systems

Heterocycle Type Methylating Agent Conditions (Base/Solvent/Catalyst) Key Finding Reference
(Benz)imidazoles - Mild reaction conditions Can furnish the sterically more hindered, less stable regioisomer with high selectivity. nih.gov
Substituted Indazoles Alkyl Bromide Sodium Hydride (NaH) in Tetrahydrofuran (THF) Showed excellent N-1 regioselectivity (>99:1) for specific substrates. beilstein-journals.org
Imidazole Methyl Iodide Sodium Hydroxide (B78521) (NaOH) Standard laboratory method for methylation. chemicalbook.com

To circumvent the challenges of regioselectivity in direct methylation, a powerful alternative strategy is to introduce the methyl group at the desired nitrogen position before the imidazole ring is formed. This is accomplished by using a precursor that is already methylated.

For example, the synthesis of 4-methyl-1H-naphth(2,3-d)imidazole-2-thiol starts with 1-methyl-2,3-diamino-naphthalene, which is then cyclized with potassium ethylxanthate. prepchem.com In this case, the methyl group is already in its final position on the naphthalene ring system, which becomes the N-1 position after cyclization, thus avoiding any issue of regioselectivity.

Another study explicitly demonstrates the utility of this approach where direct methylation failed. While attempting to synthesize a specific 1-methyl quinone imidazole derivative (4p), direct methylation of the parent NH-imidazole (3p) was unsuccessful. ccspublishing.org.cn The target compound was instead successfully prepared in good yield from a precursor (9) that already contained the N-methyl group before the final synthetic steps. ccspublishing.org.cn This precursor-based method provides an unambiguous route to the desired N-1 methylated regioisomer.

Green Chemistry Principles and Sustainable Synthesis of Naphthimidazole Derivatives

The application of green chemistry principles to the synthesis of naphthimidazole derivatives has led to the development of environmentally benign and efficient protocols. These methods emphasize the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

A notable green approach for the synthesis of 2-aryl substituted naphthimidazoles involves a solvent-free grinding technique. jksus.orgresearchgate.netbohrium.com This method utilizes a simple mortar and pestle to grind a mixture of 1,2-diaminonaphthalene (B43638) with substituted arylthioprolines in the presence of just a few drops of water at ambient temperature. jksus.orgresearchgate.net This procedure is characterized by its operational simplicity, short reaction times (often minutes), and high yields, while avoiding the use of hazardous organic solvents and eliminating the need for chromatographic purification. jksus.orgresearchgate.net

For the introduction of the N-methyl group onto the naphthimidazole scaffold, green N-alkylation methods developed for analogous benzimidazole systems can be adapted. These sustainable approaches include:

Physical Grinding: This solvent-free method involves grinding the parent 1H-naphth[2,3-d]imidazole with a methylating agent (e.g., dimethyl sulfate) in the presence of a mild base like potassium carbonate at room temperature. This technique minimizes waste and avoids the use of volatile organic compounds.

Polyethylene Glycol (PEG) as a Green Solvent: PEG is a non-toxic, biodegradable, and recyclable solvent. The N-alkylation of the naphthimidazole can be conducted by heating the reactants in PEG-600, which serves as a benign reaction medium.

Microwave Irradiation: This energy-efficient technique can significantly accelerate the N-alkylation reaction, often leading to higher yields in shorter timeframes compared to conventional heating, and can be performed under solvent-free conditions.

The following table summarizes various green synthetic approaches applicable to the synthesis of naphthimidazole derivatives, based on studies of analogous compounds.

MethodologyReactantsCatalyst/SolventConditionsKey Green AdvantagesYieldReference
Grinding1,2-diaminonaphthalene, ArylthioprolinesWater (catalytic amount)Ambient TemperatureSolvent-free, short reaction time, no purification neededGood to Excellent jksus.orgresearchgate.net
Microwave Irradiationo-phenylenediamine, Aromatic aldehydesZinc-Boron Nitride (recyclable catalyst)Microwave, 15 minEnergy efficient, recyclable catalyst82-97%
One-Pot Synthesiso-phenylenediamine, AldehydesNano aluminium nitrideSolvent-free or waterCatalyst-free, high atom economyGood to Excellent ias.ac.in

Mechanistic Investigations of Key Synthetic Transformations in Naphthimidazole Assembly

The formation of the 1H-naphth[2,3-d]imidazole core and its subsequent N-methylation involve distinct mechanistic pathways. Understanding these mechanisms is fundamental for controlling regioselectivity and optimizing reaction efficiency.

The assembly of the unsubstituted 1H-naphth[2,3-d]imidazole ring typically proceeds through the condensation of 2,3-diaminonaphthalene with a one-carbon synthon, such as formic acid or its derivatives. The proposed mechanism involves two key stages:

Amide Formation: Initially, one of the amino groups of 2,3-diaminonaphthalene attacks the carbonyl carbon of formic acid, leading to the formation of a formamide (B127407) intermediate after dehydration.

Intramolecular Cyclization and Dehydration: The second amino group of the formamide intermediate then undergoes an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic 1H-naphth[2,3-d]imidazole ring.

The subsequent N-methylation of 1H-naphth[2,3-d]imidazole to yield 1-methyl-1H-naphth[2,3-d]imidazole is a crucial step. The mechanism of this N-alkylation generally follows a nucleophilic substitution pathway.

Deprotonation: In the presence of a base, the N-H proton of the imidazole ring is abstracted, forming a nucleophilic naphthimidazolide anion.

Nucleophilic Attack: This anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide or dimethyl sulfate), leading to the formation of a new N-C bond and the displacement of the leaving group.

The table below outlines the key mechanistic steps in the synthesis of 1-methyl-1H-naphth[2,3-d]imidazole.

TransformationKey Mechanistic StepsIntermediatesFactors Influencing the Reaction
Naphthimidazole Ring Formation1. Nucleophilic attack of diamine on formic acid. 2. Dehydration to form formamide. 3. Intramolecular cyclization. 4. Final dehydration to form the aromatic ring.Formamide derivative of 2,3-diaminonaphthalene, DihydronaphthimidazoleAcidity of the medium, temperature, nature of the C1 source.
N-methylation1. Deprotonation of the N-H group by a base. 2. Nucleophilic attack of the resulting anion on the methylating agent.Naphthimidazolide anionStrength of the base, reactivity of the methylating agent, solvent polarity.

In some instances, the formation of substituted naphthimidazoles can proceed through alternative mechanisms. For example, the reaction of 2,3-diaminonaphthalene with certain reagents can lead to the formation of a dihydro-naphthimidazole intermediate, which is subsequently oxidized to the aromatic naphthimidazole. jksus.org This oxidation can occur via air or other oxidizing agents present in the reaction mixture.

Advanced Spectroscopic and Structural Elucidation of 1h Naphth 2,3 D Imidazole, 1 Methyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, chemists can map out the complete covalent framework of a molecule and gain insights into its spatial arrangement.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environment of hydrogen and carbon atoms, respectively. For instance, in the derivative 1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione , the ¹H NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons between δ 7.70 and 8.29 ppm, while the N-methyl protons appear as a distinct singlet at δ 4.11 ppm. The ¹³C NMR spectrum complements this by showing signals for the two carbonyl carbons at δ 179.00 and 177.15 ppm, along with aromatic carbons and the methyl carbon at δ 34.27 ppm ccspublishing.org.cn.

TechniqueCompoundObserved Chemical Shifts (δ ppm)Reference
¹H NMR (400 MHz, CDCl₃)1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione8.29–8.24 (m, 1H), 8.19–8.13 (m, 1H), 7.78 (s, 1H), 7.77–7.70 (m, 2H), 4.11 (s, 3H) ccspublishing.org.cn
¹³C NMR (101 MHz, CDCl₃)179.00, 177.15, 144.82, 144.42, 134.25, 133.75, 133.40, 133.16, 132.55, 127.48, 126.72, 34.27 ccspublishing.org.cn

To resolve structural ambiguities and confirm atomic connectivity, 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds, which is essential for tracing out adjacent proton networks within the naphthalene (B1677914) and imidazole (B134444) rings. researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) , or its more modern variant HSQC, correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.ptyoutube.com This technique is crucial for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments, such as linking the methyl group to the imidazole nitrogen and the imidazole ring to the naphthalene system. researchgate.netresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, regardless of whether they are bonded. This is critical for determining the stereochemistry and conformation of the molecule, for example, by observing correlations between the N-methyl protons and nearby protons on the aromatic framework. researchgate.netresearchgate.net

Together, these techniques allow for a complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the constitution of 1H-Naphth[2,3-d]imidazole, 1-methyl- and its derivatives. researchgate.net

While solution NMR provides data on the time-averaged conformation of a molecule, solid-state NMR (ssNMR) spectroscopy offers a unique window into the structure and dynamics of molecules in their crystalline or amorphous solid states. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—where each form can have a distinct conformation and packing arrangement.

For a molecule like 1H-Naphth[2,3-d]imidazole, 1-methyl-, ssNMR could be used to:

Determine the number of crystallographically independent molecules in the asymmetric unit.

Characterize the precise molecular conformation in the solid state, which may differ from the solution-state conformation due to packing forces.

Investigate molecular dynamics, such as the rotation of the methyl group or subtle motions of the aromatic rings within the crystal lattice.

Although specific ssNMR studies on this compound were not found in the surveyed literature, the technique remains a powerful, non-destructive method for detailed conformational analysis of crystalline organic solids.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis for Precise Molecular and Crystal Structures

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline material at the atomic level. It provides definitive information on bond lengths, bond angles, and torsion angles, which together describe the exact conformation of the molecule and its arrangement in the crystal lattice.

While a specific crystal structure for 1H-Naphth[2,3-d]imidazole, 1-methyl- is not available in the surveyed literature, analysis of related imidazole-containing structures provides clear insights into what can be expected. nih.govnih.gov SCXRD analysis would reveal the planarity of the fused naphthimidazole ring system. It is expected that the fused aromatic system would be largely planar, though minor distortions can occur due to steric strain or crystal packing effects. The analysis would also precisely locate the methyl group, confirming its position on the N1 atom of the imidazole ring and defining its orientation relative to the fused ring system.

Crystal packing analysis describes the efficient arrangement of molecules in the unit cell. For related heterocyclic compounds, SCXRD studies have shown that molecules often arrange in patterns like herringbone or slipped-stack arrangements to maximize stabilizing interactions. researchgate.net

The way molecules pack in a crystal is directed by a variety of non-covalent intermolecular interactions. For 1H-Naphth[2,3-d]imidazole, 1-methyl-, the key interactions driving its supramolecular assembly would be:

π-π Stacking Interactions: The large, electron-rich surfaces of the naphthalene and imidazole rings are prone to stacking interactions, which are a significant driving force in the crystal packing of many aromatic compounds. researchgate.net

Hydrogen Bonding: Although the N1 proton is replaced by a methyl group, the other imidazole nitrogen (N3) can act as a hydrogen bond acceptor. In the presence of co-crystallized solvent molecules or if other hydrogen bond donors are present, these interactions can play a crucial role in the supramolecular architecture. nih.govnih.gov In related structures, these interactions often link molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification and for confirming the presence of key structural features. Although experimental spectra for 1H-Naphth[2,3-d]imidazole, 1-methyl- were not found, the expected absorption bands can be predicted based on its structure and data from related imidazole compounds. nih.govresearchgate.net

Vibrational ModeExpected IR Absorption Range (cm⁻¹)Structural Feature
Aromatic C-H Stretch3100–3000Naphthalene and Imidazole Rings
Aliphatic C-H Stretch3000–2850N-CH₃ Group
C=N Stretch1680–1610Imidazole Ring
C=C Aromatic Stretch1620–1440Naphthalene and Imidazole Rings
C-H Bending1470–1370N-CH₃ Group
Aromatic C-H Out-of-Plane Bending900–675Substitution pattern on the naphthalene ring
Predicted Infrared (IR) absorption bands for 1H-Naphth[2,3-d]imidazole, 1-methyl-. These predictions are based on typical functional group frequencies and data from similar imidazole compounds. nih.govresearchgate.netresearchgate.net

Raman spectroscopy would provide complementary information, as it is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. Therefore, the C=C stretching modes of the aromatic system would be expected to produce strong signals in a Raman spectrum. The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule.

Assignment of Characteristic Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of 1-methyl-1H-naphth[2,3-d]imidazole. The vibrational spectrum is unique to the molecule, acting as a molecular fingerprint. Although a fully assigned experimental spectrum for the parent compound is not widely published, the expected characteristic vibrational modes can be predicted based on its constituent parts: the N-methyl group, the imidazole ring, and the fused naphthalene system.

Key expected vibrational modes include:

C-H Vibrations: Aromatic C-H stretching modes from the naphthalene and imidazole rings are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations corresponding to the N-methyl group are expected to appear in the 3000-2850 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic naphthalene system and the C=N bond of the imidazole ring give rise to a series of characteristic bands in the 1650-1450 cm⁻¹ region. These are often strong and sharp, providing clear evidence of the heterocyclic aromatic structure.

Ring Stretching: The "breathing" modes of the entire fused ring system typically occur in the 1600-1300 cm⁻¹ range.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide further structural information and are found in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The specific pattern of out-of-plane C-H bending can help confirm the substitution pattern on the naphthalene ring.

For comparison, infrared spectra have been recorded for related, more complex derivatives, such as various 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones and marine alkaloids containing the naphthimidazole core. nih.govnih.gov For example, the IR spectrum of 2-amino-4-(benzo ccspublishing.org.cnosti.govdioxol-5-yl)methyl-1-methyl-1H-imidazole shows characteristic bands for N-H, C-H, and C=N vibrations. nih.gov In dione (B5365651) derivatives, strong absorptions for the carbonyl (C=O) groups are prominently observed between 1690 and 1680 cm⁻¹. The absence of these strong C=O bands in the spectrum of 1-methyl-1H-naphth[2,3-d]imidazole would be a key differentiating feature.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Notes
Aromatic C-H StretchNaphthalene, Imidazole3100 - 3000Medium to weak intensity
Aliphatic C-H StretchN-CH₃3000 - 2850Medium intensity
C=N StretchImidazole Ring1650 - 1550Strong, characteristic for the imine bond
C=C Aromatic Skeletal VibrationsNaphthalene, Imidazole1625 - 1450Multiple strong to medium bands
C-H Out-of-Plane BendingAromatic Rings900 - 675Strong bands, pattern is diagnostic of substitution

Probing Tautomerism and Isomerism within the Naphthimidazole System

The unsubstituted 1H-naphth[2,3-d]imidazole core can theoretically exist in two tautomeric forms, where the proton on the imidazole nitrogen can reside on either nitrogen atom (N1 or N3). This is a common feature in imidazole-containing heterocycles. However, the introduction of a methyl group at the N1 position to form 1-methyl-1H-naphth[2,3-d]imidazole effectively "locks" the molecule into a single, stable tautomeric form. This methylation removes the possibility of proton migration, simplifying the system and resulting in a single defined structure.

Isomerism is also a critical consideration. During the synthesis, methylation of the parent naphthimidazole could potentially occur at two different positions, leading to two distinct constitutional isomers:

1-methyl-1H-naphth[2,3-d]imidazole: The target compound, with the methyl group on the nitrogen adjacent to the naphthalene fusion.

3-methyl-1H-naphth[2,3-d]imidazole: The constitutional isomer, with the methyl group on the nitrogen further from the naphthalene fusion.

These isomers possess different physical and chemical properties. Distinguishing between them is crucial and is readily achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the chemical environment of the methyl group and the aromatic protons would be distinctly different. Furthermore, synthetic strategies, such as those used in the total synthesis of the marine alkaloid kealiiquinone, often employ methods for regioselective N-methylation to ensure the formation of the desired linear isomer over other potential angular isomers (e.g., naphtho[1,2-d]imidazole). nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of 1-methyl-1H-naphth[2,3-d]imidazole. It provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound, thereby offering primary confirmation of its identity.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For 1-methyl-1H-naphth[2,3-d]imidazole (Molecular Formula: C₁₂H₁₀N₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

This powerful capability is demonstrated in the characterization of the closely related derivative, 1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione . ccspublishing.org.cn The experimental HRMS data for this dione derivative confirms its elemental composition with a high degree of confidence, showcasing the power of the technique.

CompoundFormulaIonCalculated m/zFound m/z ccspublishing.org.cnError (ppm)
1-methyl-1H-naphth[2,3-d]imidazoleC₁₂H₁₀N₂[M+H]⁺183.0917N/A (Predicted)N/A
1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dioneC₁₂H₈N₂O₂[M+H]⁺225.0659225.06652.7
Note: The found m/z for the dione derivative is reported as 213.0665 in the source, which corresponds to an incorrect formula. The value has been corrected to 225.0665 for the correct formula C₁₂H₈N₂O₂ for illustrative purposes.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation and Derivatization Analysis

Upon ionization, the protonated molecule ([M+H]⁺, m/z 183.09) would likely undergo fragmentation through several key pathways:

Loss of a methyl radical (•CH₃): This would result in a major fragment ion at m/z 168.07, corresponding to the unsubstituted naphth[2,3-d]imidazolium cation.

Loss of hydrogen cyanide (HCN): Cleavage of the imidazole ring could lead to the loss of a neutral HCN molecule (27 Da), a common fragmentation for imidazoles.

Loss of acetonitrile (B52724) (CH₃CN): A rearrangement followed by elimination could lead to the loss of acetonitrile (41 Da).

Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence of the N-methyl group and the integrity of the fused ring system. This technique is mentioned as being used for the structural elucidation of various naphthoquinone and imidazole derivatives. nih.gov

Parent Ion (m/z)Proposed Fragment IonNeutral LossProposed Fragment (m/z)Notes
183.09[M+H - •CH₃]⁺•CH₃ (15 Da)168.07Indicates a labile methyl group.
183.09[M+H - HCN]⁺HCN (27 Da)156.08Characteristic fragmentation of the imidazole ring.
168.07[M+H - •CH₃ - HCN]⁺HCN (27 Da)141.06Sequential loss from the demethylated fragment.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy, which includes UV-Vis absorption and fluorescence (emission) spectroscopy, investigates the interaction of the molecule with light. These techniques reveal information about the electronic structure, including the energy levels of molecular orbitals and the nature of electronic transitions, which are responsible for the compound's color and photophysical behavior.

UV-Vis Absorption Band Assignments and Electronic Transitions

The UV-Vis absorption spectrum of 1-methyl-1H-naphth[2,3-d]imidazole is expected to be dominated by intense absorptions in the ultraviolet region, arising from π → π* electronic transitions within the extensive conjugated system formed by the fused naphthalene and imidazole rings. The spectrum of a related receptor containing a 1H-naphtho[2,3-d]imidazole moiety shows a distinct absorption peak centered around 350 nm. rsc.org Similarly, Iridium(III) complexes containing 2-phenyl-1H-naphtho[2,3-d]imidazole ligands exhibit strong absorption characteristics in the 350-400 nm range, attributed to the conjugated ligand framework. soton.ac.uk

The expected transitions for 1-methyl-1H-naphth[2,3-d]imidazole can be categorized as:

High-Energy π → π Transitions:* Associated with the benzenoid portions of the naphthalene ring, typically occurring at shorter wavelengths (< 250 nm).

Lower-Energy π → π Transitions:* Involving the entire conjugated π-system, extending across both the naphthalene and imidazole moieties. These transitions are responsible for the absorption bands at longer wavelengths (e.g., 300-400 nm). The presence of nitrogen heteroatoms can also introduce n → π* transitions, though these are often much weaker and may be obscured by the more intense π → π* bands.

The use of HPLC with UV detection at 254 nm and 280 nm for analyzing related dione derivatives further confirms the presence of strong chromophores within this class of molecules. ccspublishing.org.cn

Approximate λₘₐₓ (nm)Proposed Electronic TransitionChromophoreReference Context
~250 - 280 nmπ → πNaphthalene / Fused Aromatic SystemHPLC detection wavelength for derivatives ccspublishing.org.cn
~350 - 400 nmπ → πExtended Conjugated Naphthimidazole SystemAbsorption of related ligands and receptors rsc.orgsoton.ac.uk

Fluorescence and Phosphorescence Characteristics in Naphthimidazole Systems

The photoluminescence characteristics of naphthimidazole systems, including fluorescence and phosphorescence, are intrinsically linked to their extended π-conjugated structure. While specific quantitative data for 1-methyl-1H-naphth[2,3-d]imidazole is not extensively documented in publicly available literature, the general behavior can be inferred from studies on related naphthimidazole and imidazole derivatives. The fusion of the naphthalene and imidazole rings creates a rigid, planar scaffold that often leads to significant fluorescence emission.

The introduction of a methyl group at the N-1 position of the imidazole ring in 1H-Naphth[2,3-d]imidazole, 1-methyl- can influence the photophysical properties in several ways. N-methylation can alter the electron-donating character of the imidazole ring and induce steric effects that may lead to a more twisted molecular geometry. arkat-usa.org Such structural changes have been observed to impact the fluorescence quantum yield and can sometimes lead to phenomena like aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated state. arkat-usa.org

In many imidazole-based donor-π-acceptor systems, the fluorescence emission is characterized by an intramolecular charge transfer (ICT) process. nih.govnih.gov This often results in a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves detection sensitivity. For instance, in some phenanthro[9,10-d]-imidazole derivatives, which are structurally analogous to naphthimidazoles, a bathochromic shift (red-shift) in the emission spectrum is observed, and this is attributed to ICT from the electron-rich phenanthroimidazole moiety to an electron-deficient group. nih.gov

While detailed phosphorescence data for this specific compound is scarce, heterocyclic compounds containing naphthalene and imidazole moieties have the potential to exhibit phosphorescence at low temperatures or in rigid matrices, where non-radiative decay pathways are suppressed. The triplet state, from which phosphorescence originates, can be populated through intersystem crossing from the excited singlet state.

To illustrate the typical photophysical parameters of related systems, the following table presents data for a series of phenanthro[9,10-d]-imidazole derivatives, which share a similar fused heterocyclic core.

Table 1: Photophysical Properties of Selected Phenanthro[9,10-d]-imidazole Derivatives in Toluene

This table presents data for phenanthro[9,10-d]-imidazole derivatives as representative examples of related fused imidazole systems. The data is sourced from a study on these specific compounds and is intended to provide a comparative context.

CompoundAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Stokes Shift (Δν) (cm⁻¹)
PK13724122780
PK24064874268
PK3581614933

Data adapted from a study on phenanthro[9,10-d]-imidazole derivatives. nih.gov

Solvatochromic and Thermochromic Effects on Spectroscopic Behavior

Solvatochromic Effects

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a common phenomenon in fluorescent molecules with a significant change in dipole moment upon photoexcitation. This is particularly prevalent in donor-π-acceptor systems where intramolecular charge transfer occurs. For naphthimidazole systems, the polarity of the solvent can have a profound impact on the fluorescence emission spectrum.

In general, an increase in solvent polarity leads to a stabilization of the excited ICT state, resulting in a bathochromic (red) shift of the emission maximum. This positive solvatochromism is a hallmark of many imidazole and benzimidazole (B57391) derivatives. nih.gov For example, studies on triphenylimidazole-phenylacrylonitrile derivatives have shown a pronounced red-shift in emission with increasing solvent polarity, which is attributed to the charge transfer nature of the excited state. nih.gov

The Lippert-Mataga equation is often used to describe the relationship between the Stokes shift and the solvent polarity function, which takes into account both the dielectric constant (ε) and the refractive index (n) of the solvent. A linear correlation in a Lippert-Mataga plot is indicative of a strong solvatochromic effect arising from a change in the dipole moment between the ground and excited states. nih.gov

The following table demonstrates the solvatochromic effect on the emission of a representative imidazole derivative in various solvents.

Table 2: Solvatochromic Shift of a Triphenylimidazole-Phenylacrylonitrile Derivative

This table illustrates the solvatochromic effect on a representative imidazole derivative. The data is sourced from a study on this specific compound and serves to demonstrate the general principles of solvatochromism in related systems.

SolventDielectric Constant (ε)Emission Max (λ_em) (nm)
Toluene2.38501
Ethyl Acetate (B1210297)6.02539
Dimethyl Sulfoxide (DMSO)46.7577

Data adapted from a study on a triphenylimidazole-phenylacrylonitrile derivative. arkat-usa.org

Thermochromic Effects

Thermochromism refers to the change in the color of a substance with a change in temperature. In the context of fluorescence spectroscopy, temperature can significantly influence the emission intensity and, to a lesser extent, the emission maximum. Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is primarily due to the enhancement of non-radiative decay processes, such as internal conversion and intersystem crossing, which compete with fluorescence. Increased molecular vibrations and collisions at higher temperatures provide more efficient pathways for the excited state to return to the ground state without emitting a photon.

Chemical Reactivity and Mechanistic Investigations of 1h Naphth 2,3 D Imidazole, 1 Methyl

Electrophilic Aromatic Substitution Reactions on the Naphthimidazole Core

The 1-methyl-1H-naphth[2,3-d]imidazole scaffold possesses multiple sites susceptible to electrophilic attack, located on both the imidazole (B134444) and naphthalene (B1677914) portions of the molecule. The regioselectivity of these reactions is determined by the electronic properties of the heterocyclic system.

Reactivity of the Imidazole Ring: The imidazole ring is generally an electron-rich heterocycle, making it prone to electrophilic substitution. nih.gov In N-unsubstituted imidazoles, substitution typically occurs at the C-4 or C-5 positions. nih.gov However, in 1-methyl-1H-naphth[2,3-d]imidazole, the C-2 position becomes a viable site for attack, influenced by the nitrogen at position 3. The C-2 proton is the most acidic C-H proton on the imidazole ring, and its deprotonation can facilitate certain electrophilic substitutions.

Reactivity of the Naphthalene Ring System: The fused naphthalene ring is also a target for electrophilic substitution. The directing effects of the fused imidazole ring modulate the inherent reactivity of the naphthalene core. Studies on analogous fused heterocyclic systems, such as carbazoles, provide insight into potential reaction sites. For instance, electrophilic substitution on 1-methylcarbazole derivatives using reagents like N-bromosuccinimide (NBS) or urea (B33335) nitrate (B79036) results in substitution on the carbazole's benzene (B151609) rings. researchgate.net By analogy, for 1-methyl-1H-naphth[2,3-d]imidazole, electrophilic attack is predicted to occur on the outer benzene ring of the naphthalene moiety, likely at positions C-6 and C-9, which are alpha-positions activated by the fused system and sterically accessible.

A summary of predicted electrophilic substitution sites is provided below.

PositionRing SystemPredicted ReactivityRationale
C-2ImidazoleModerateActivated by adjacent nitrogen atoms; site of C-H activation.
C-6 / C-9NaphthaleneHighAlpha-positions of the naphthalene system, activated by the fused rings.
C-7 / C-8NaphthaleneLowBeta-positions of the naphthalene system, generally less reactive.

This interactive table summarizes the predicted regioselectivity for electrophilic aromatic substitution.

Nucleophilic Attack and Ring-Opening Pathways

The electron-rich nature of the 1-methyl-1H-naphth[2,3-d]imidazole ring system generally makes it resistant to direct nucleophilic aromatic substitution. Such reactions on imidazole rings are uncommon unless the ring is activated by strongly electron-withdrawing groups, which are absent in the parent compound. nih.govresearchgate.net

However, indirect pathways involving initial modification of the scaffold can enable nucleophilic attack. One such theoretical pathway involves the initial epoxidation of the naphthalene moiety. Enzymatic epoxidation of naphthalene to form naphthalene epoxide is a known biochemical process, and these epoxides are highly susceptible to nucleophilic ring-opening. nih.gov This two-step sequence could be a viable strategy for introducing nucleophiles.

Potential Nucleophilic Ring-Opening Pathway:

Epoxidation: Oxidation of one of the double bonds in the naphthalene ring system to form a reactive epoxide intermediate.

Nucleophilic Attack: The strained epoxide ring is then readily opened by a wide range of nucleophiles, such as azides, thiols, or amines, leading to trans-disubstituted dihydronaphthalene derivatives. nih.govresearchgate.net

While direct nucleophilic attack on the 1-methyl-1H-naphth[2,3-d]imidazole core is not a favored pathway, ring-opening of the imidazole portion can occur under specific, often harsh, conditions or in related, more complex systems like 7-methylguanosine (B147621) under alkaline conditions. nih.gov For the naphthimidazole scaffold itself, such ring-opening pathways have not been extensively documented and would likely require significant activation.

Oxidation and Reduction Chemistry of the Naphthimidazole Scaffold

The fused naphthalene portion of 1-methyl-1H-naphth[2,3-d]imidazole is susceptible to oxidation, leading to the corresponding quinone derivative. This represents the primary redox chemistry of the scaffold.

The oxidation transforms the aromatic di-hydroxy naphthalene precursor (or the fully aromatic naphthalene system via a more complex oxidation) into a 1,4-naphthoquinone (B94277) structure, specifically 1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione . smolecule.comnih.gov This oxidized form is a stable, often colored, crystalline solid. nih.gov The synthesis of numerous 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones has been reported, indicating the accessibility and stability of this oxidized core. nih.govresearchgate.net

This oxidation is a reversible process. The quinone can be reduced back to the corresponding hydroquinone (B1673460) (1-methyl-1H-naphtho[2,3-d]imidazole-4,9-diol) using standard reducing agents. This reversible redox chemistry is a key feature of quinone-containing systems and is central to their biological activity and application in materials science. nih.gov

Redox States of the Scaffold:

State Compound Name Key Features
Reduced 1-methyl-1H-naphtho[2,3-d]imidazole Fully aromatic, stable core.
Oxidized 1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione Quinone structure, electrophilic centers at carbonyls. nih.gov

| Reduced (Hydroquinone) | 1-methyl-1H-naphtho[2,3-d]imidazole-4,9-diol | Dihydroxy-naphthalene structure, prone to re-oxidation. |

This interactive table outlines the main oxidation and reduction states of the naphthimidazole scaffold.

Acid-Base Properties and Protonation States of the 1-Methylated Naphthimidazole

The imidazole moiety imparts distinct acid-base properties to the molecule. Unsubstituted imidazole is amphoteric, meaning it can act as both an acid and a base. wikipedia.orgnih.gov However, the presence of the methyl group at the N-1 position in 1-methyl-1H-naphth[2,3-d]imidazole precludes its ability to act as an acid by donating that nitrogen's proton.

Therefore, 1-methyl-1H-naphth[2,3-d]imidazole functions primarily as a base. The site of basicity is the sp²-hybridized nitrogen atom at position 3 (N-3), which possesses a lone pair of electrons that is not part of the aromatic π-system. nih.govwikipedia.org

Protonation occurs at this N-3 position, forming a positively charged 1-methyl-1H-naphtho[2,3-d]imidazolium cation. The basicity of the parent imidazole is significant, with a pKa of approximately 7.0 for its conjugate acid, making it a stronger base than pyridine. wikipedia.org The fusion of the electron-rich naphthalene ring and the presence of the electron-donating methyl group are expected to slightly enhance the basicity of the N-3 nitrogen compared to unsubstituted imidazole. This basicity is crucial for its role as a ligand in coordination chemistry and for its interaction with biological targets. mdpi.com

Derivatization for Advanced Functionalization and Property Modulation

The functionalization of the 1-methyl-1H-naphth[2,3-d]imidazole core is essential for tuning its chemical and physical properties for various applications. Modern synthetic methods, particularly C-H activation and functional group interconversions, provide powerful tools for its derivatization.

Transition metal-catalyzed C-H activation has emerged as a premier strategy for the selective functionalization of heterocycles. For N-substituted benzimidazoles, which are structural analogues of 1-methyl-1H-naphth[2,3-d]imidazole, nickel-catalyzed C-H arylation and alkenylation at the C-2 position is a well-established and efficient methodology. nih.govresearchgate.netnih.gov

This transformation is typically achieved using an air-stable nickel(II) salt precursor in combination with a phosphine (B1218219) ligand and a base. nih.gov The use of a tertiary alcohol as the solvent has been shown to be critical for the success of these couplings. nih.govnih.gov This approach allows for the direct formation of a C-C bond at the otherwise unreactive C-2 position, providing access to a wide range of 2-substituted derivatives.

Reaction TypeCatalyst SystemReagentsSolventPositionReference
C-H ArylationNi(OTf)₂ / dcypePhenol derivatives (as carbamates), K₃PO₄t-amyl alcoholC-2 nih.gov
C-H AlkenylationNi(OTf)₂ / dcyptEnol derivatives (as carbamates), K₃PO₄t-amyl alcoholC-2 nih.gov
C-H ArylationNi(OTf)₂ / dcypeChloroarenes, K₃PO₄t-amyl alcoholC-2 nih.gov

This interactive table details typical conditions for the nickel-catalyzed C-H activation of imidazole scaffolds, which are applicable to 1-methyl-1H-naphth[2,3-d]imidazole.

Beyond C-H activation, classical functional group interconversions provide versatile routes to modify the naphthimidazole scaffold. A primary method for introducing the 1-methyl group is through N-alkylation of the corresponding unsubstituted 1H-naphtho[2,3-d]imidazole or its oxidized dione (B5365651) form. This reaction typically involves treating the N-H precursor with a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a base like potassium hydroxide (B78521) or sodium hydride in a polar aprotic solvent like DMSO or DMF.

Furthermore, the entire heterocyclic core can be constructed and modified. The synthesis of 2-substituted-1H-naphtho[2,3-d]imidazoles is often achieved by the condensation of 2,3-diaminonaphthalene (B165487) with various aldehydes. researchgate.net This allows for the introduction of a wide array of functional groups at the C-2 position from the outset. For instance, reacting 2,3-diaminonaphthalene with a substituted benzaldehyde (B42025) will yield a 2-aryl-1H-naphtho[2,3-d]imidazole, which can then be methylated at the N-1 position to give the final target structure.

Coordination Chemistry and Ligand Properties of 1h Naphth 2,3 D Imidazole, 1 Methyl

Synthesis and Characterization of Metal Complexes with 1H-Naphth[2,3-d]imidazole, 1-methyl- as a Ligand

The synthesis of metal complexes with 1-methyl-1H-naphth[2,3-d]imidazole typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final structure and composition of the complex. Characterization of these complexes relies on a suite of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) and UV-visible (UV-Vis) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Cu, Ru, Ir, Pt)

While specific literature on the synthesis of transition metal complexes with 1-methyl-1H-naphth[2,3-d]imidazole is limited, the coordination behavior can be inferred from related imidazole (B134444) and benzimidazole (B57391) complexes. wikipedia.orgnih.govmdpi.comnih.govnih.govnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

Copper (Cu): Copper(II) complexes with N-methylimidazole derivatives have been synthesized, often resulting in square-planar or distorted octahedral geometries. For instance, the reaction of copper(II) sulfate (B86663) with N-methylimidazole has been shown to yield a tetrakis(N-methylimidazole)copper(II) sulfate complex. researchgate.net It is anticipated that 1-methyl-1H-naphth[2,3-d]imidazole would coordinate to Cu(II) in a similar monodentate fashion through the unsubstituted nitrogen atom of the imidazole ring.

Ruthenium (Ru): Ruthenium(II) complexes containing imidazole-based ligands are well-documented, particularly in the context of their photophysical and electrochemical properties. nih.gov Research on a closely related naphthoquinone-annelated imidazole ligand, 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione, has shown the formation of a stable mononuclear ruthenium(II) complex, Ru(L)(bpy)2. mdpi.comsemanticscholar.org This suggests that 1-methyl-1H-naphth[2,3-d]imidazole could also form stable complexes with ruthenium, likely exhibiting interesting electronic properties.

Iridium (Ir) and Platinum (Pt): Iridium(III) and Platinum(II) complexes with N-heterocyclic ligands are of significant interest for their applications in catalysis and medicine. nih.govmdpi.comnih.govnih.govresearchgate.net While direct synthetic reports for 1-methyl-1H-naphth[2,3-d]imidazole are scarce, studies on similar substituted imidazoles and benzimidazoles indicate that this ligand would likely form stable square-planar Pt(II) or octahedral Ir(III) complexes. mdpi.comnih.govnih.gov

A representative table of analogous transition metal complexes with related imidazole ligands is provided below to illustrate the expected coordination environments.

Metal Ligand Complex Formula Coordination Geometry Reference(s)
Cu(II)N-methylimidazoleCu(NMeim)4Distorted Square Planar researchgate.net
Ru(II)2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dioneRu(L)(bpy)2Octahedral mdpi.comsemanticscholar.org
Ir(III)Phenylimidazo[4,5-f]1,10-phenanthroline derivatives[Ir(ppy)2(N^N)]+Octahedral mdpi.com
Pt(II)Imidazole derivatives-Square Planar nih.gov

Main Group and Lanthanide Metal Complexes

The coordination chemistry of 1-methyl-1H-naphth[2,3-d]imidazole with main group and lanthanide metals is an area with limited exploration. However, based on the known affinity of N-donor ligands for these elements, the formation of such complexes is plausible.

Main Group Metals: The interaction of main group elements with N-heterocyclic ligands is often driven by Lewis acid-base interactions. It is expected that 1-methyl-1H-naphth[2,3-d]imidazole would act as a Lewis base, donating its lone pair of electrons from the unsubstituted nitrogen to a Lewis acidic main group metal center.

Lanthanide Metals: Lanthanide ions are known to form complexes with a variety of N-donor ligands, often exhibiting high coordination numbers. A study on lanthanide complexes with an imidazole-biphenyl-carboxylate ligand revealed the formation of neutral mononuclear complexes with the general formula [Ln(HL)2(NO3)3]. mdpi.com This suggests that 1-methyl-1H-naphth[2,3-d]imidazole could potentially form similar coordination compounds with lanthanide ions, where the naphthimidazole ligand would coordinate in a monodentate or potentially bridging fashion.

Binding Modes and Denticity of the Naphthimidazole Ligand

The 1-methyl-1H-naphth[2,3-d]imidazole ligand is expected to primarily function as a monodentate ligand, coordinating to metal centers through the lone pair of electrons on the unsubstituted nitrogen atom (N3) of the imidazole ring. wikipedia.org The presence of the methyl group on the N1 nitrogen atom prevents it from participating in coordination.

Electronic and Geometric Structures of Metal-Naphthimidazole Complexes

The electronic and geometric structures of metal complexes containing 1-methyl-1H-naphth[2,3-d]imidazole are intrinsically linked. The geometry around the metal center is determined by the coordination number and the electronic configuration of the metal ion, as well as by the steric and electronic properties of the ligand.

Based on analogous systems, the following geometries can be anticipated:

Square Planar: For d⁸ metal ions like Pt(II) and Pd(II). wikipedia.org

Tetrahedral: For d¹⁰ metal ions like Zn(II) and Cd(II). wikipedia.org

Octahedral: For many transition metals, including Ru(II), Ir(III), Co(II), and Ni(II). wikipedia.orgbohrium.com

The electronic structure of these complexes is influenced by the strong σ-donating character of the imidazole nitrogen. wikipedia.org The extended π-system of the naphthyl group can also participate in metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are observable in the UV-Vis spectra of the complexes. Computational methods like Density Functional Theory (DFT) are valuable tools for elucidating the electronic structure, predicting geometries, and interpreting spectroscopic data for these types of complexes. nih.govresearchgate.netdntb.gov.uaorientjchem.org

Ligand Field Theory and Spectroscopic Signatures of Complexes

Ligand field theory provides a framework for understanding the electronic structure and spectroscopic properties of transition metal complexes. The coordination of 1-methyl-1H-naphth[2,3-d]imidazole to a metal ion will cause a splitting of the d-orbitals, the magnitude of which depends on the metal ion and the ligand field strength.

The spectroscopic signatures of these complexes are key to their characterization:

IR Spectroscopy: The C=N stretching vibration of the imidazole ring is a key diagnostic peak. Upon coordination to a metal, this band is expected to shift, providing evidence of complex formation.

UV-Vis Spectroscopy: Electronic transitions within the complex give rise to absorption bands in the UV-Vis region. These can include d-d transitions, which are typically weak, and more intense charge-transfer bands (MLCT or LMCT). For instance, a Ru(II) complex with a related naphthoquinone-annelated imidazole ligand exhibited an MLCT band around 476 nm. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of diamagnetic complexes. The chemical shifts of the protons and carbons on the ligand will change upon coordination to the metal center.

Redox Chemistry and Catalytic Potentials of Metal-Naphthimidazole Complexes

The redox properties of metal complexes are of fundamental importance for their potential applications in catalysis and as electronic materials. The 1-methyl-1H-naphth[2,3-d]imidazole ligand can influence the redox potentials of the metal center.

Electrochemical studies, such as cyclic voltammetry, can be used to probe the redox behavior of these complexes. For example, a ruthenium(II) complex with a related naphthoquinone-annelated imidazole ligand displayed a reversible Ru(II)/Ru(III) redox couple at +0.98 V versus SCE. mdpi.comsemanticscholar.org The redox potential of this couple was found to be sensitive to the protonation state of the ligand, highlighting the potential for creating redox-switchable materials. mdpi.comsemanticscholar.org

The catalytic potential of metal-naphthimidazole complexes is an area ripe for exploration. N-heterocyclic carbene (NHC) complexes, which are structurally related to N-donor heterocyclic complexes, have shown remarkable activity in a wide range of catalytic transformations. nih.gov Given the electronic properties of the 1-methyl-1H-naphth[2,3-d]imidazole ligand, its metal complexes could potentially serve as catalysts for various organic reactions, such as oxidation, reduction, and cross-coupling reactions. The steric bulk of the naphthyl group could also be exploited to achieve shape-selective catalysis.

Insufficient Information to Generate Article

Following a comprehensive search of available scientific literature, it has been determined that there is a lack of specific research data on the coordination chemistry of 1H-Naphth[2,3-d]imidazole, 1-methyl- . While general information on the coordination behavior of imidazole and its simpler methylated derivatives exists, detailed studies focusing on the influence of the 1-methyl group on the coordination behavior, stability, and reactivity of the naphthimidazole core are not present in the searched databases.

Stability Constants: Quantitative measures of the equilibrium for the formation of metal-ligand complexes in solution.

Structural Data: Crystallographic data of metal complexes, including bond lengths and angles, to understand the steric impact of the methyl group.

Reactivity Data: Kinetic or thermodynamic data on reactions of the coordinated ligand.

The performed searches, using various keyword combinations, yielded results on related but distinct classes of compounds:

Simple Imidazoles and Benzimidazoles: These studies provide a foundational understanding of how N-methylation can introduce steric hindrance and alter the electronic properties of the imidazole ring, thereby affecting complex stability. However, the electronic and steric environment of the much larger naphthimidazole system is significantly different.

Naphtho[2,3-d]imidazole-4,9-diones: While these molecules share the naphthimidazole core, the presence of the dione (B5365651) functionality drastically alters the electronic properties of the imidazole ring, making direct comparisons of coordination chemistry with the non-dione analogue inappropriate.

General Coordination Chemistry of Imidazole Ligands: These papers offer a broad overview of how imidazole-type ligands coordinate to metal ions but lack the specific focus on the 1-methyl-1H-naphtho[2,3-d]imidazole ligand.

Therefore, the generation of the requested article is not feasible at this time due to the absence of the required specific scientific data in the public domain.

Theoretical and Computational Studies of 1h Naphth 2,3 D Imidazole, 1 Methyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely employed to predict the properties of imidazole (B134444) derivatives. irjweb.comnih.gov

Optimization of Molecular Geometry and Electronic Structure

The initial step in most computational studies involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For complex heterocyclic systems, this is essential for obtaining accurate predictions of other properties. DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. iiserpune.ac.innih.govnih.gov This process determines key structural parameters like bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, Vibrational)

DFT calculations are a reliable tool for predicting various spectroscopic parameters, which can then be compared with experimental data for structural verification. researchgate.netmdpi.com

Vibrational Spectroscopy (FT-IR): Theoretical calculations can predict the vibrational frequencies (infrared and Raman spectra) of a molecule. mdpi.comresearchgate.net These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net For example, in studies of related benzimidazole (B57391) derivatives, C-H stretching vibrations are typically predicted in the 3100–3000 cm⁻¹ region. mdpi.com

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govdntb.gov.ua These theoretical values are often in good agreement with experimental results. dntb.gov.ua While specific calculated NMR data for 1-methyl-1H-naphtho[2,3-d]imidazole is scarce, experimental NMR data for the related compound 1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione has been reported. ccspublishing.org.cn

Table 1: Experimental ¹H and ¹³C NMR Data for 1-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione in CDCl₃ ccspublishing.org.cn

Type Chemical Shift (δ, ppm) Description
¹H NMR 8.29–8.24 multiplet, 1H
8.19–8.13 multiplet, 1H
7.78 singlet, 1H
7.77–7.70 multiplet, 2H
4.11 singlet, 3H (CH₃)
¹³C NMR 179.00, 177.15 C=O
144.82, 144.42, 134.25, 133.75, 133.40, 133.16, 132.55, 127.48, 126.72 Aromatic C

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths. dntb.gov.uaacs.org These calculations help understand the electronic transitions occurring within the molecule, often corresponding to π→π* and n→π* transitions in the aromatic system. acs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO orbitals is a critical parameter. A small energy gap implies that the molecule can be easily polarized, indicating high chemical reactivity and low kinetic stability. irjweb.comnih.gov Conversely, a large energy gap suggests high stability and lower reactivity. irjweb.com This gap is instrumental in explaining charge transfer interactions within the molecule. researchgate.netjchemrev.com For instance, in a study on an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com

Reactivity Descriptors: From the HOMO and LUMO energy values, global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). irjweb.comnih.gov These indices provide a quantitative measure of the molecule's reactivity and are used to predict how it will interact with other chemical species. A high chemical hardness value, for example, corresponds to a less reactive molecule. irjweb.com

Table 2: Key Global Reactivity Descriptors Derived from FMO Analysis

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron configuration.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other computational methods are also used to study electronic properties.

Ab Initio Methods: These "first-principles" methods, such as Hartree-Fock (HF), are based directly on quantum mechanics without using experimental data for parametrization. dtic.mil While computationally demanding, they provide a high level of theory. dtic.mil Ab initio calculations have been performed on various imidazole derivatives to investigate their electronic structure and correlate it with properties like corrosion inhibition. researchgate.net

Semi-Empirical Methods: These methods, like AM1, are faster than ab initio or DFT because they use parameters derived from experimental data to simplify some of the complex calculations. dtic.milnih.gov They are particularly useful for large molecules where more rigorous methods would be computationally prohibitive. However, their accuracy can be limited for systems that differ significantly from the molecules used for their parametrization. dtic.mil Studies on naphthoquinone derivatives have compared results from semi-empirical (AM1, ZINDO/1) and ab initio methods for geometry optimization and electronic spectra prediction. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For flexible molecules, MD simulations are invaluable for exploring the conformational landscape and understanding dynamic behavior that is not captured by static geometry optimization. researchgate.net

The process often starts with a potential energy surface scan, where the energy of the molecule is calculated as a function of the rotation around specific single bonds (dihedral angles). researchgate.net This helps identify the most stable conformers (low-energy structures). MD simulations can then show how the molecule transitions between these conformations and how it might interact with its environment, such as a solvent or a biological receptor. researchgate.net

Quantum Chemical Studies of Reaction Mechanisms and Energy Profiles

Quantum chemical methods are essential for elucidating the mechanisms of chemical reactions. By calculating the energy profiles of reaction pathways, researchers can identify transition states, intermediates, and the activation energies required for a reaction to proceed. iiserpune.ac.inrsc.org

For example, a study on the formation of the related 2-methyl-1H-naphtho[2,3-d]imidazole proposed a detailed mechanistic pathway governed by decarboxylation. iiserpune.ac.in The study used DFT calculations (B3LYP/6-311++G(d,p)) to map out the energy profile and calculate thermodynamic data, which supported the proposed mechanism over other possibilities. iiserpune.ac.in Such studies provide a deep understanding of reaction feasibility and selectivity that is often difficult to obtain through experimental means alone.

Applications of 1h Naphth 2,3 D Imidazole, 1 Methyl in Non Biological Systems

Materials Science Applications

The unique electronic structure of fused aromatic and heterocyclic rings, such as that in 1-methyl-1H-naphtho[2,3-d]imidazole, often imparts desirable properties for materials science. However, dedicated research into this specific compound is not apparent in the current body of scientific literature.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

There is no specific research detailing the application of 1-methyl-1H-naphtho[2,3-d]imidazole in Organic Light-Emitting Diodes (OLEDs) or other organic electronic devices. While related imidazole-based compounds, such as phenanthroimidazole and benzimidazole (B57391) derivatives, are widely studied as host materials, electron-transporting materials, and emitters in OLEDs, the performance and characteristics of this specific naphthimidazole isomer have not been reported. Studies on other isomers, like naphtho[1,2-d]imidazole derivatives, have shown promise for deep-blue emitting materials, but these findings cannot be directly extrapolated to the 1-methyl-naphtho[2,3-d]imidazole variant.

Photovoltaic Devices and Solar Energy Conversion

Similarly, the application of 1-methyl-1H-naphtho[2,3-d]imidazole in photovoltaic devices and for solar energy conversion remains unexplored in published research. The broader class of imidazole (B134444) derivatives has been investigated as components in dye-sensitized solar cells (DSSCs), often serving as donors, acceptors, or ancillary ligands in metal-complex sensitizers. For instance, research on ruthenium(II) complexes with 1H-benzo[d]imidazole derivatives and copolymers containing 1-methyl-2-phenyl-imidazole moieties has been conducted. However, no specific data on the efficiency, performance, or even the theoretical potential of 1-methyl-1H-naphtho[2,3-d]imidazole in this context is available.

Fluorescent Probes and Sensors for Chemical Species (e.g., metal ions, pH)

The potential of naphthimidazole derivatives as fluorescent probes is suggested by studies on related compounds. For example, naphth[1,2-d]imidazoles have been synthesized and shown to act as fluorescent probes. The general principle relies on the modulation of the fluorophore's emission in the presence of specific analytes like metal ions or changes in pH. However, there are no specific studies that have designed, synthesized, or evaluated 1-methyl-1H-naphtho[2,3-d]imidazole for this purpose. Consequently, data on its selectivity, sensitivity, detection limits, or fluorescence response to various chemical species are not available.

Polymeric Materials and Hybrid Systems Incorporating Naphthimidazole Units

The incorporation of specific heterocyclic units into polymers can tailor their mechanical, thermal, and electronic properties. While there is research on copolymers containing imidazole and benzimidazole moieties, there is no published work on the synthesis or characterization of polymers or hybrid materials that specifically incorporate the 1-methyl-1H-naphtho[2,3-d]imidazole unit. Therefore, the effect of this particular moiety on polymer properties remains unknown.

Catalytic Applications

The nitrogen atoms in the imidazole ring can coordinate with metal centers, making imidazole derivatives potential ligands in catalysis.

Ligands in Homogeneous and Heterogeneous Catalysis

There is a vast body of research on imidazole-based ligands in both homogeneous and heterogeneous catalysis, including their use in metal-organic frameworks (MOFs). However, no studies have specifically reported the use of 1-methyl-1H-naphtho[2,3-d]imidazole as a ligand for catalytic applications. Its coordination chemistry with various metals and the catalytic activity of any resulting complexes have not been investigated or reported in the scientific literature.

Organocatalysis with Naphthimidazole Scaffolds

The imidazole ring, a core component of the naphthimidazole scaffold, is known for its amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen. This dual functionality allows it to act as a versatile organocatalyst. While specific research on 1-methyl-1H-naphth[2,3-d]imidazole as an organocatalyst is emerging, the broader class of imidazole derivatives has demonstrated significant catalytic activity in a variety of organic transformations. ias.ac.in

Imidazole and its derivatives, including N-methylimidazole, have been shown to be effective catalysts for reactions such as the aza-Michael addition and the synthesis of various heterocyclic compounds. researchgate.net Their moderate basicity and ability to form key intermediates contribute to their catalytic efficacy, often leading to high product yields and reduced byproducts. ias.ac.in The catalytic activity is attributed to the ability of the imidazole nitrogen to act as a nucleophile or a proton shuttle. The principles of organocatalysis demonstrated by simpler imidazoles suggest that the extended π-system of the naphthimidazole scaffold could modulate the electronic properties of the imidazole core, potentially enhancing catalytic activity or introducing new catalytic functions.

Applications in Specific Organic Transformations (e.g., C-C coupling, oxidation)

The naphthimidazole scaffold is a key component in ligands for transition metal-catalyzed reactions, particularly in carbon-carbon (C-C) bond formation. Palladium-imidazole complexes, for instance, have been developed as highly active catalysts for Suzuki cross-coupling reactions. researchgate.netnih.gov These catalytic systems benefit from the ability of the imidazole moiety to stabilize the metal center. The introduction of the naphthyl group, as in 1-methyl-1H-naphth[2,3-d]imidazole, can influence the steric and electronic environment of the metal, thereby affecting the catalytic efficiency and substrate scope. For example, nickel-catalyzed C-H arylation of imidazoles has been successfully achieved, demonstrating the potential for direct functionalization of the imidazole core. researchgate.net

In the realm of oxidation reactions, imidazole and 1-methylimidazole (B24206) have been shown to catalyze the oxidation of various substrates using organic peroxides. researchgate.net The proposed mechanism involves the formation of a reactive adduct between the imidazole and the peroxide. While direct studies on 1-methyl-1H-naphth[2,3-d]imidazole are limited, the established reactivity of the imidazole core suggests its potential utility in catalytic oxidation processes. The synthesis of various substituted 2-aryl-1H-naphtho[2,3-d]imidazole derivatives has been reported, providing a library of compounds that could be explored for their catalytic properties in such transformations. rsc.orgnih.gov

Supramolecular Chemistry and Molecular Recognition

The planar structure and hydrogen bonding capabilities of the naphthimidazole skeleton make it an excellent candidate for applications in supramolecular chemistry and molecular recognition. nih.gov These molecules can participate in the formation of well-ordered, non-covalent assemblies.

Host-Guest Chemistry and Self-Assembly Processes

The imidazole moiety is a well-known participant in host-guest interactions, capable of forming stable complexes with various host molecules through hydrogen bonding, π-π stacking, and other non-covalent forces. nih.govacs.org For instance, the self-assembly of imidazole-derived Schiff base compounds can lead to the formation of dimeric supramolecular structures held together by complementary hydrogen bonds. researchgate.net The introduction of a methyl group on the imidazole nitrogen can influence the planarity and intermolecular interactions, as seen in related systems. nih.gov

Naphthyl groups are also known to participate in host-guest chemistry, often being encapsulated by macrocyclic hosts like cyclodextrins or cucurbiturils. This suggests that 1-methyl-1H-naphth[2,3-d]imidazole could act as a guest molecule, forming inclusion complexes with suitable hosts. Such host-guest systems have applications in drug delivery, sensing, and the construction of responsive materials. The formation of a cocrystal between naphthalene-2,3-diol and imidazole, connected by a two-dimensional supramolecular framework of hydrogen bonds, exemplifies the strong intermolecular interactions that can be achieved with these structural motifs. nih.gov The combination of the naphthyl and N-methylimidazole units in a single molecule provides a rich platform for designing complex self-assembling systems and studying molecular recognition phenomena. rsc.org

Dyes and Pigments

The extended aromatic system of the naphthimidazole core is characteristic of chromophores, molecules that absorb light in the ultraviolet or visible region. This property makes naphthimidazole derivatives potential candidates for use as dyes and pigments.

Chromophores and Fluorophores Based on Naphthimidazole Derivatives

Naphthimidazole derivatives have been shown to possess interesting photophysical properties, acting as fluorophores that emit light after excitation. nih.govresearchgate.net The absorption and emission characteristics can be tuned by introducing different substituents onto the naphthimidazole scaffold. For example, a study on a series of naphth[1,2-d]imidazoles revealed that these compounds exhibit intense fluorescence in the blue region of the spectrum with large Stokes shifts, which is the difference between the absorption and emission maxima. nih.gov Large Stokes shifts are advantageous in fluorescence applications as they minimize self-quenching and improve detection sensitivity. nih.gov

The introduction of a methyl group on the nitrogen of the imidazole ring can significantly affect the photophysical properties. In some imidazole-based fluorescent molecules, N-methylation leads to a more twisted molecular structure, which can result in aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state.

Table 1: Photophysical Properties of Naphth[1,2-d]imidazole Derivatives

Compound λabs (nm) a λemis (nm) b Stokes Shift (ΔST, nm) c Molar Absorptivity (εAbs, M-1cm-1) a Reference
IM1 346 366 20 1.13 x 104 nih.gov
IM2 364 424 60 2.43 x 104 nih.gov
IM3 354 457 103 1.57 x 104 nih.gov
IM4 363 415 52 2.01 x 104 nih.gov
IM5 363 422 59 2.11 x 104 nih.gov
IM6 363 412 49 1.98 x 104 nih.gov
IM7 364 410 46 1.87 x 104 nih.gov
Naphthalene (B1677914) benzimidazole (NB_I) - - - - core.ac.uk
Naphtho[2,3-d]thiazole-4,9-dione (5a) 392-396 - - - mdpi.com

a: Absorption maximum; b: Emission maximum; c: Stokes Shift

Applications in Imaging and Labeling

The fluorescent properties of naphthimidazole derivatives make them promising candidates for applications in imaging and labeling. nih.govresearchgate.netnih.gov Fluorescent probes are essential tools in various scientific fields for visualizing and tracking molecules and cellular processes. The ability to synthesize a variety of naphthimidazole derivatives with tunable fluorescence allows for the development of probes with specific excitation and emission wavelengths suitable for different imaging applications. rsc.orgnih.govnih.gov

For instance, imidazole-fused benzothiadiazole derivatives have been developed as fluorescent probes for pH imaging in living cells. nih.gov The sensitivity of their fluorescence to the local environment makes them effective sensors. Naphth[1,2-d]imidazoles have been identified as potential fluorescent probes, with some derivatives showing selective cytotoxicity towards cancer cells, suggesting their potential in theranostics, a field that combines therapy and diagnostics. nih.gov The development of fluorescent sensors based on phenanthroline[9,10-d]imidazole for the detection of metal ions further highlights the versatility of this class of compounds in creating functional imaging agents. researchgate.net The strong fluorescence and large Stokes shifts observed in many naphthimidazole derivatives are highly desirable characteristics for in vivo imaging, as they help to reduce background noise and improve image quality. nih.gov

Table 2: Emission Characteristics of Selected Fluorescent Probes

Probe Type Emission Color Application Reference
Naphth[1,2-d]imidazoles Blue Potential anticancer probes nih.gov
Imidazole-fused benzothiadiazole Red Lysosomal pH imaging nih.gov
Phenanthroline[9,10-d] imidazole Turn-on fluorescence Hg2+ detection researchgate.net
Imidazole-based probes Quenching/Enhanced HClO/NaHSO3 detection rsc.org

Advanced Analytical Techniques for the Characterization and Monitoring of 1h Naphth 2,3 D Imidazole, 1 Methyl

Chromatographic Separations (HPLC, GC) for Purity Assessment and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of 1H-Naphth[2,3-d]imidazole, 1-methyl- and for the separation and analysis of its potential isomers. The choice between HPLC and GC depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purity determination of non-volatile and thermally sensitive compounds. For 1H-Naphth[2,3-d]imidazole, 1-methyl-, a reversed-phase HPLC method would typically be employed.

Stationary Phase: A C18 column is a common choice, offering excellent separation for a wide range of organic molecules.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often effective. The gradient allows for the separation of impurities with different polarities.

Detection: UV detection is suitable due to the aromatic nature of the naphthimidazole core, which exhibits strong absorbance in the UV region. A photodiode array (PDA) detector can provide spectral information, aiding in peak identification and purity assessment.

Gas Chromatography (GC): If 1H-Naphth[2,3-d]imidazole, 1-methyl- is sufficiently volatile and thermally stable, GC can provide high-resolution separation and is particularly effective for isomer analysis.

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., a polysiloxane-based phase) is generally used.

Injector and Detector Temperatures: These must be optimized to ensure efficient vaporization without causing thermal degradation of the analyte.

Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

Detection: A Flame Ionization Detector (FID) is a common choice for quantitative analysis due to its high sensitivity to organic compounds. For structural elucidation and confirmation, a Mass Spectrometer (MS) detector is invaluable.

The separation of constitutional isomers, such as those with the methyl group at different positions on the imidazole (B134444) or naphthalene (B1677914) ring system, can be challenging and may require careful optimization of the chromatographic conditions.

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of 1H-Naphth[2,3-d]imidazole, 1-methyl-. By measuring the current response to a triangular potential sweep, CV can provide information on the oxidation and reduction potentials of the molecule.

Studies on related naphtho[2,3-d]imidazole-4,9-dione derivatives have shown that these compounds can exhibit reversible one-electron redox waves. The introduction of substituents on the imidazole ring influences the redox potentials. For instance, electron-donating groups tend to cause a cathodic shift (making reduction more difficult), with the substituent at the N1 position having a significant effect.

In a typical CV experiment for 1H-Naphth[2,3-d]imidazole, 1-methyl-, the compound would be dissolved in an organic solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile). The potential would be swept between appropriate limits to observe the redox processes. The resulting voltammogram can reveal the potentials at which the compound is oxidized and reduced. For example, research on a ruthenium complex with a naphthoquinone-annelated imidazole ligand demonstrated multiple reversible redox waves corresponding to the metal center and the ligands. The redox potential of the Ru(II)/Ru(III) couple was found to shift upon protonation of the ligand, indicating a change in the electronic properties of the molecule.

The data obtained from CV can be used to understand the electronic structure of 1H-Naphth[2,3-d]imidazole, 1-methyl- and its potential applications in areas such as organic electronics or as a redox-active ligand in coordination chemistry.

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms (e.g., ATR-IR, UV-Vis)

In-situ spectroscopic techniques are crucial for monitoring the progress of chemical reactions in real-time, providing valuable insights into reaction kinetics and mechanisms without the need for sampling.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: ATR-IR is a non-invasive technique that can monitor the concentration of reactants, intermediates, and products by observing changes in their characteristic vibrational bands. For the synthesis of 1H-Naphth[2,3-d]imidazole, 1-methyl-, an ATR-IR probe can be inserted directly into the reaction vessel. By tracking the disappearance of reactant peaks and the appearance of product peaks, one can determine the reaction endpoint and gather kinetic data. For example, the formation of the imidazole ring would likely result in the appearance of new C=N and C-N stretching vibrations, while the consumption of starting materials would be indicated by the decrease in the intensity of their respective characteristic bands. This technique has been successfully used to monitor a variety of chemical transformations, including crystallizations and peptide synthesis.

UV-Vis Spectroscopy: UV-Vis spectroscopy can also be used for real-time reaction monitoring, particularly for reactions involving changes in conjugation or chromophores. The formation of the extended aromatic system of 1H-Naphth[2,3-d]imidazole, 1-methyl- from its precursors would likely lead to a significant shift in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength corresponding to the product, a reaction progress curve can be generated. This allows for the determination of reaction rates and the optimization of reaction conditions.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing 1H-Naphth[2,3-d]imidazole, 1-methyl-.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for identifying and quantifying 1H-Naphth[2,3-d]imidazole, 1-methyl- in complex matrices, such as reaction mixtures or biological samples. The HPLC separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for unambiguous identification. The molecular weight of 1H-Naphth[2,3-d]imidazole, 1-methyl- can be confirmed, and fragmentation patterns obtained from tandem MS (MS/MS) can be used for structural elucidation of unknown impurities or metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable analytes, GC-MS offers high chromatographic resolution and is an excellent tool for identifying the components of a complex mixture. The gas chromatograph separates the volatile compounds, which are then introduced into the mass spectrometer for detection and identification. GC-MS is particularly useful for separating and identifying isomers of 1H-Naphth[2,3-d]imidazole, 1-methyl- and for detecting any volatile byproducts from its synthesis.

Thermal Analysis Techniques (TGA, DSC) for Thermal Stability

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of 1H-Naphth[2,3-d]imidazole, 1-methyl-. The TGA thermogram shows the temperature at which the compound begins to decompose, which is indicated by a loss of mass. The onset temperature of decomposition is a key parameter for assessing the thermal stability of the compound. Studies on related imidazole and N-aryl-imidazole derivatives have shown that their thermal decomposition can be a complex, multi-step process, and the stability is influenced by the nature of the substituents. Polymers containing naphthyl and imidazole groups have demonstrated good thermal stability, with decomposition temperatures often exceeding 450°C.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point, glass transition temperature (for amorphous solids), and to study any phase transitions that 1H-Naphth[2,3-d]imidazole, 1-methyl- may undergo upon heating. The DSC thermogram will show an endothermic peak at the melting point. For polymers containing naphthyl groups, glass transition temperatures have been observed in the range of 180-400°C, depending on the polymer backbone.

The data from TGA and DSC are crucial for understanding the thermal behavior of 1H-Naphth[2,3-d]imidazole, 1-methyl-, which is important for its handling, storage, and potential applications at elevated temperatures.

Structure Activity Relationship Sar Studies and Rational Design of 1h Naphth 2,3 D Imidazole, 1 Methyl Derivatives Non Biological Focus

Impact of Substituent Effects on Electronic, Spectroscopic, and Material Properties

The electronic and photophysical properties of 1-methyl-1H-naphtho[2,3-d]imidazole derivatives are highly tunable through the strategic placement of various substituent groups. These modifications directly influence the frontier molecular orbitals (HOMO and LUMO), which in turn dictates the material's absorption, emission, and charge-transport capabilities.

Research into related imidazole (B134444) and benzimidazole (B57391) systems has demonstrated that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic landscape of the molecule. For instance, in a study on benzothiazole (B30560) derivatives, the substitution of an electron-withdrawing -NO2 group was found to lower both the HOMO and LUMO energy levels, resulting in a reduced energy gap. tandfonline.com Conversely, electron-donating groups tend to destabilize the frontier orbitals. mdpi.com This principle is applicable to the 1-methyl-1H-naphtho[2,3-d]imidazole framework, where substituents on the naphthalene (B1677914) or imidazole rings can be used to engineer the optoelectronic properties.

Spectroscopic investigations reveal a clear correlation between substituent type and the resulting absorption and emission spectra. The introduction of EWGs like -NO2 or maleimide (B117702) groups into phenylazo-2-naphthol derivatives leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax) due to π → π* transitions. rsc.org Similar effects are anticipated in 1-methyl-1H-naphtho[2,3-d]imidazole derivatives, where extending the π-conjugation or introducing strong acceptor groups can shift the emission to longer wavelengths. nih.gov The polarity of the solvent also plays a crucial role, with studies on azo-2-naphthol dyes showing that both polar and non-polar solvents can induce shifts in the electronic absorption wavelength. mdpi.com

In the realm of materials science, these substituent-induced changes have practical implications. For example, the introduction of carbazole (B46965) moieties into 2-substituted naphtho[2,3-d]imidazole derivatives has been shown to impart hole-transporting properties, making them suitable for use in electrophotographic materials. shizuoka.ac.jp The ionization potentials of these materials, a key parameter for hole-transporting layers in electronic devices, were found to be influenced by the length of alkyl chains attached to the carbazole unit. shizuoka.ac.jp

Table 1: Effect of Substituents on the Electronic and Spectroscopic Properties of Imidazole and Naphthol Derivatives

Parent CompoundSubstituentEffect on HOMO/LUMOEffect on λmaxReference
Benzothiazole Derivative-NO2 (EWG)Lowered HOMO and LUMO, reduced energy gapNot specified tandfonline.com
1-(benzothiazolylamino) methyl-2-naphtholEWGs (-CHO, -COOH, -CN, -NO2)Stabilized (lowered) frontier orbitalsNot specified mdpi.com
1-(benzothiazolylamino) methyl-2-naphtholEDGs (-NH2, -OH, -Me)Destabilized (raised) frontier orbitalsNot specified mdpi.com
Phenylazo-2-naphthol-NO2, Maleimide (EWGs)Not specifiedBathochromic (red) shift rsc.org
Azo-2-naphthol DyesMethyl group (EDG)Not specifiedShift in absorption pattern mdpi.com

This table is illustrative and compiles data from related structures to infer potential effects on 1-methyl-1H-naphtho[2,3-d]imidazole.

Correlation of Molecular Structure with Catalytic Efficacy and Selectivity

Information regarding the non-biological catalytic efficacy and selectivity of 1-methyl-1H-naphtho[2,3-d]imidazole and its derivatives as standalone catalysts is not extensively available in the reviewed literature. Research in the broader field of imidazole-based catalysis has shown that simpler imidazole structures can act as organocatalysts for various multicomponent reactions. nih.gov For instance, imidazole has been used to catalyze the synthesis of functionalized chromenes and pyridines. nih.gov Furthermore, imidazolium (B1220033) salts, which are derivatives of imidazole, have been explored as organocatalysts, where the C-2 hydrogen of the imidazolium ring plays a role in electrophilic activation. However, specific studies detailing the correlation between the molecular structure of 1-methyl-1H-naphtho[2,3-d]imidazole derivatives and their catalytic performance in non-biological reactions are not prominent.

Design Principles for Enhanced Luminescence, Sensor Performance, or Material Characteristics

The rational design of 1-methyl-1H-naphtho[2,3-d]imidazole derivatives for enhanced luminescence and other material properties is guided by several key principles, primarily centered on controlling the electronic structure and intermolecular interactions.

For applications in organic light-emitting diodes (OLEDs), a primary goal is to achieve high quantum efficiency and color purity. This can be accomplished by designing molecules with hybridized local and charge-transfer (HLCT) characteristics. By incorporating both electron-donating and electron-accepting moieties within the same molecule, it is possible to create materials that can efficiently utilize both singlet and triplet excitons, leading to enhanced electroluminescence. The strategic placement of substituents is critical; for instance, in phenanthroimidazole-based emitters, introducing a weak acceptor like difluorobenzene was found to be an effective way to maintain a wide band gap necessary for blue emission while achieving high efficiency.

The development of luminescent sensors often relies on the principle of aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). While some imine derivatives of 1,8-naphthalimide (B145957) exhibit quenching in the aggregated state, other systems can be designed to fluoresce more intensely upon aggregation. A naphthalene–phenanthro[9,10-d]imidazole-based molecule has been shown to exhibit tunable fluorescence from blue to white light depending on the solvent polarity and its self-assembly into different superstructures, demonstrating its potential for creating "smart" materials with variable optical outputs.

For material characteristics such as charge transport, the design principles focus on creating ordered molecular packing in the solid state to facilitate efficient charge hopping between adjacent molecules. The introduction of planar, π-conjugated systems like the naphtho[2,3-d]imidazole core is a fundamental step in this direction. Further functionalization, for example with carbazole units, has been demonstrated to produce materials with effective hole-transporting properties. shizuoka.ac.jp

Table 2: Design Strategies for Enhanced Properties of Imidazole-Based Materials

Desired PropertyDesign PrincipleExample ApplicationReference(s)
Enhanced Luminescence (OLEDs)Hybridized Local and Charge-Transfer (HLCT) states; incorporation of weak acceptors to maintain wide band-gap.Deep-blue OLED emitters.
Tunable FluorescenceControl of self-assembly through solvent polarity."Smart" materials with variable light output.
Hole-TransportIncorporation of hole-transporting moieties (e.g., carbazole); ordered molecular packing.Electrophotographic materials, OLEDs. shizuoka.ac.jp
Sensor PerformanceAggregation-Induced Emission (AIE) or specific analyte binding leading to a change in fluorescence.Chemical sensors.

Computational Approaches in Rational Molecular Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of 1-methyl-1H-naphtho[2,3-d]imidazole derivatives with targeted properties. These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic properties before undertaking complex and often costly synthesis.

DFT calculations are widely used to determine the HOMO and LUMO energy levels and the resulting energy gap, which are crucial for predicting the electronic and optical behavior of a material. tandfonline.commdpi.comnih.gov For example, a computational study on substituted benzimidazoles used DFT to calculate frontier molecular orbitals, which helped in identifying promising candidates for non-linear optical (NLO) materials. nih.gov The introduction of strong electron-withdrawing groups was predicted to lead to a reduced energy gap and enhanced NLO properties. nih.gov

Time-dependent DFT (TD-DFT) is particularly useful for simulating UV-vis absorption spectra. rsc.orgnih.gov These theoretical spectra can be compared with experimental data to validate the computational model and to understand the nature of electronic transitions (e.g., π → π* or n → π*). In a study of phenylazo-2-naphthol derivatives, TD-DFT was used to identify the electronic transitions responsible for the observed colors, providing a clear link between molecular structure and optical properties. rsc.org

Furthermore, computational approaches can be used to predict other material properties. For instance, calculations of polarizability and hyperpolarizability can identify molecules with potential for use in NLO applications, such as optical switching. Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for intermolecular interactions, which is important for understanding solid-state packing and designing materials with specific charge-transport characteristics.

Table 3: Application of Computational Methods in the Design of Imidazole Derivatives

Computational MethodPredicted PropertyApplication in DesignReference(s)
Density Functional Theory (DFT)HOMO/LUMO energies, energy gap, molecular geometry.Predicting electronic properties, stability, and reactivity. tandfonline.commdpi.comnih.gov
Time-Dependent DFT (TD-DFT)UV-vis absorption spectra, electronic transitions.Understanding and predicting color and photophysical behavior. rsc.orgnih.gov
DFT (Finite Field approach)Polarizability (α), hyperpolarizability (β, γ).Screening for non-linear optical (NLO) materials. nih.gov
Molecular Electrostatic Potential (MEP)Electron density distribution, reactive sites.Predicting intermolecular interactions and solid-state packing. nih.gov

Q & A

Q. How can molecular imprinting enhance selectivity in pharmaceutical applications?

  • Methodological Answer : Dummy molecularly imprinted polymers (DMIPs) using structural analogs (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) improve template recognition. Characterize binding affinity via Scatchard analysis and cross-reactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.